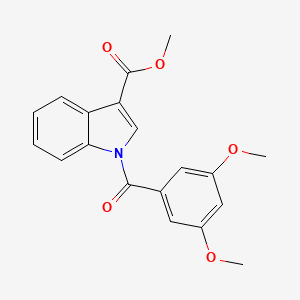

methyl 1-(3,5-dimethoxybenzoyl)-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction Methyl 1-(3,5-dimethoxybenzoyl)-1H-indole-3-carboxylate is a chemical compound that has garnered attention in various fields due to its unique structure and properties. It falls within the category of indole derivatives, which are known for their significance in medical and chemical research.

Synthesis Analysis The synthesis of compounds similar to methyl 1-(3,5-dimethoxybenzoyl)-1H-indole-3-carboxylate often involves intricate processes. For instance, the synthesis of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate involves the formation of hydrogen-bonded chains of rings (Portilla et al., 2007).

Molecular Structure Analysis The molecular structure of compounds similar to methyl 1-(3,5-dimethoxybenzoyl)-1H-indole-3-carboxylate can be complex. For example, the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure with molecules linked into chains by hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties Chemical reactions involving similar compounds can be diverse. For example, the reaction of 1-methyl-3-(benzotriazol-1-ylmethyl)indole with various ketones and aldehydes leads to the formation of carbazoles and cyclopent[b]indoles (Katritzky et al., 1996).

科学的研究の応用

Binding Affinity Studies

- Indolo[3,2-b]carbazoles Interaction : A study by Gillner et al. (1993) investigated compounds sterically related to indolo[3,2-b]carbazole and their ability to inhibit specific binding in rat liver cytosol. Substitution with methyl groups at certain positions of indolo[3,2-b]carbazole resulted in increased affinity for specific binding sites, indicating potential for targeted binding applications (Gillner et al., 1993).

Antiproliferative Activities

- β-Carboline-Based N-Heterocyclic Carbenes : Dighe et al. (2015) synthesized novel β-carboline-based N-heterocyclic carbenes. These compounds demonstrated antiproliferative activity against human breast cancer cells and potential as therapeutics (Dighe et al., 2015).

Chemical Synthesis Techniques

- Pd(0)-Catalyzed Decarboxylative Coupling : Nandi et al. (2012) employed a Pd(0) carbene complex in the decarboxylative coupling of heteroaromatic carboxylic acids, demonstrating a method for the synthesis of heteroaromatic biaryls (Nandi et al., 2012).

Herbicide Precursor Preparation

- Bicyclic Herbicide Precursors : Liepa et al. (1992) researched the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions, indicating agricultural applications (Liepa et al., 1992).

Ionic Liquid Precursor Formation

- 1,3-Dimethylimidazolium-2-Carboxylate Synthesis : Holbrey et al. (2003) found that 1,3-dimethylimidazolium-2-carboxylate formed unexpectedly, which could be useful in the synthesis of ionic liquid precursors (Holbrey et al., 2003).

作用機序

特性

IUPAC Name |

methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-13-8-12(9-14(10-13)24-2)18(21)20-11-16(19(22)25-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFMULPTSGQUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325360 |

Source

|

| Record name | methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

431976-84-0 |

Source

|

| Record name | methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)